molecular formula C11H9FO3 B8370628 3-(2-fluorophenyl)-4-hydroxy-5-methyl-5H-furan-2-one

3-(2-fluorophenyl)-4-hydroxy-5-methyl-5H-furan-2-one

Cat. No.: B8370628
M. Wt: 208.18 g/mol
InChI Key: HCLSKACMINLMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-4-hydroxy-5-methyl-5H-furan-2-one is a useful research compound. Its molecular formula is C11H9FO3 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-hydroxy-2-methyl-2H-furan-5-one

InChI

InChI=1S/C11H9FO3/c1-6-10(13)9(11(14)15-6)7-4-2-3-5-8(7)12/h2-6,13H,1H3

InChI Key

HCLSKACMINLMJM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)O1)C2=CC=CC=C2F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-fluorophenylacetic acid (25 g, 0.16 mol) and methyl lactate (17 g, 0.16 mol) in THF (600 ml) was added 1,3-dicyclohexylcarbodiimide (34 g, 0.16 mol) and 4-dimethylaminopyridine (0.99 g, 8.1 mmol) at 5° C. The mixture was allowed to warm to room temperature and stirred under nitrogen overnight. The solvent was removed in vacuo, then the residue was taken up in diethyl ether (300 ml), and the resulting slurry was filtered to remove insoluble material. The filtrate was concentrated in vacuo, and the residual oil was dissolved in potassium tert-butoxide solution (162 ml of a 1.0 M solution in tert-butanol). The mixture was stirred at reflux for 16 h and was allowed to cool to room temperature. Water (300 ml) was added, and the solution was washed with diethyl ether (2×100 ml). The aqueous solution was acidified to pH 1 with 5 N hydrochloric acid. The product formed an immiscible oil, which solidified upon standing. This was collected by filtration, washed with water and dried at 50° C., yielding 3-(2-fluorophenyl)-4-hydroxy-5-methyl-5H-furan-2-one as a pale yellow solid (23.2 g). 1H NMR (400 MHz, CDCl3) δ 1.46 (3H, d, J=6.7 Hz), 5.00 (1H, q, J=6.7 Hz), 7.22 (2H, m), 7.39 (2H, m), 12.50 (1H, br s).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One

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